BenchChemオンラインストアへようこそ!

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Lipophilicity Physicochemical profiling ADME prediction

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS 793678-82-7) is a synthetic heterocyclic small molecule belonging to the tetrahydrobenzothiophene class, characterized by a 2-aminothiophene core fused to a partially saturated cyclohexane ring, bearing a 4-bromobenzoyl substituent at position 3 and a methyl group at position 6 of the tetrahydro ring. With a molecular weight of 350.27 g·mol⁻¹, a calculated LogP of 5.84, one hydrogen bond donor, and two hydrogen bond acceptors, this compound occupies a distinct physicochemical space relative to its closest structural analogs.

Molecular Formula C16H16BrNOS
Molecular Weight 350.27
CAS No. 793678-82-7
Cat. No. B2364857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
CAS793678-82-7
Molecular FormulaC16H16BrNOS
Molecular Weight350.27
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N
InChIInChI=1S/C16H16BrNOS/c1-9-2-7-12-13(8-9)20-16(18)14(12)15(19)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8,18H2,1H3
InChIKeyWPAFOYNQSRQPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS 793678-82-7): Core Physicochemical and Structural Profile for Targeted Procurement


3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS 793678-82-7) is a synthetic heterocyclic small molecule belonging to the tetrahydrobenzothiophene class, characterized by a 2-aminothiophene core fused to a partially saturated cyclohexane ring, bearing a 4-bromobenzoyl substituent at position 3 and a methyl group at position 6 of the tetrahydro ring . With a molecular weight of 350.27 g·mol⁻¹, a calculated LogP of 5.84, one hydrogen bond donor, and two hydrogen bond acceptors, this compound occupies a distinct physicochemical space relative to its closest structural analogs [1]. It is commercially available from multiple established chemical suppliers at ≥95% purity and is cataloged as a heterocyclic building block for research use . No biological activity data has been deposited in ChEMBL as of the latest available release, confirming its status as an underexplored scaffold with potential for novel target discovery [2].

Why In-Class Tetrahydrobenzothiophene Analogs Cannot Be Interchanged with CAS 793678-82-7


Tetrahydrobenzothiophene derivatives exhibit profound target engagement divergence driven by seemingly subtle structural variations. The 4-chloro des-methyl analog T62 (CAS 40312-34-3) is a well-characterized allosteric modulator of the adenosine A1 receptor with demonstrated in vivo efficacy in neuropathic pain models (intrathecal ED50 = 3.7 ± 0.8 μg) [1], yet the replacement of chlorine with bromine and the introduction of a 6-methyl substituent in CAS 793678-82-7 fundamentally alters the molecular recognition surface, lipophilicity (ΔLogP ≈ +0.6 to +1.6 units across comparators), and halogen-bonding capacity [2]. Similarly, the des-bromo analog (CAS 50508-69-5) lacks the synthetically enabling 4-bromophenyl handle that permits Pd-catalyzed cross-coupling diversification, whilst the des-methyl bromo analog (CAS 247206-87-7) displays a LogP approximately 1.6 units lower, altering both permeability and non-specific binding profiles . These physicochemical and pharmacophoric differences preclude simple interchangeability in any structure-activity relationship (SAR) program, chemical probe development campaign, or medicinal chemistry optimization effort [3].

Quantitative Differentiation Evidence for 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine Versus Closest Analogs


Lipophilicity (LogP) Advantage of 1.64 Units Over the Des-Methyl Bromo Analog Drives Differential Membrane Partitioning

The target compound (CAS 793678-82-7) exhibits a calculated LogP of 5.84 , which is 1.64 log units higher than its direct des-methyl analog 3-(4-bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS 247206-87-7, LogP = 4.20) , and 2.15 log units above the des-bromo analog 3-benzoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS 50508-69-5, LogP = 3.69) . This LogP differential corresponds to a predicted ~44-fold increase in octanol-water partition coefficient between the target and the des-methyl analog, translating to substantially altered membrane permeability, tissue distribution, and non-specific binding characteristics.

Lipophilicity Physicochemical profiling ADME prediction

Bromine-Specific Molecular Weight and Polarizability Differentiation from Chloro and Des-Halo Analogs

The target compound (MW = 350.27 g·mol⁻¹) carries a 4-bromophenyl substituent, distinguishing it from the 4-chlorophenyl analog T62 (MW = 291.80 g·mol⁻¹, ΔMW = +58.47 g·mol⁻¹) and the des-halo analog (MW = 271.38 g·mol⁻¹, ΔMW = +78.89 g·mol⁻¹) . Bromine's larger atomic radius (185 pm vs. 175 pm for chlorine) and higher polarizability (3.05 ų vs. 2.18 ų for chlorine) confer stronger halogen-bond donor capacity, which has been demonstrated in benzothiophene MK2 inhibitor co-crystal structures where halogen-aromatic interactions contribute critically to binding affinity and kinase selectivity [1]. The combined 6-methyl + 4-bromobenzoyl motif creates a unique steric and electronic signature that is absent from all three closest commercially available analogs.

Halogen bonding Molecular recognition X-ray crystallography

Synthetic Tractability Advantage: 4-Bromophenyl Moiety Enables Pd-Catalyzed Cross-Coupling Diversification Absent in Des-Halo and Chloro Analogs

The 4-bromophenyl substituent of CAS 793678-82-7 serves as a competent electrophilic partner for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling post-functionalization at the para position of the benzoyl ring . In contrast, the 4-chloro analog T62 exhibits significantly slower oxidative addition kinetics with Pd(0) catalysts (C-Br bond dissociation energy ≈ 84 kcal·mol⁻¹ vs. C-Cl ≈ 95 kcal·mol⁻¹), while the des-halo analog lacks this synthetic handle entirely . Tetrahydrobenzothiophene scaffolds bearing bromine substituents have been explicitly employed in Suzuki cross-coupling reactions with arylboronic acids to generate diverse arylated product libraries .

Synthetic chemistry Cross-coupling Library synthesis

Pharmacophore Differentiation from the A1 Adenosine Receptor Allosteric Modulator T62: 6-Methyl and Bromine Substitutions Redirect Target Engagement

The chloro des-methyl analog T62 (CAS 40312-34-3) is a validated allosteric enhancer of the adenosine A1 receptor with in vivo efficacy: intrathecal ED50 = 3.7 ± 0.8 μg in a rat neuropathic pain model [1] and ED40 = 0.77 (0.63–0.91) μg in a postoperative hypersensitivity model [2]. T62's activity depends critically on the 4-chlorobenzoyl moiety and the absence of a 6-alkyl substituent, as demonstrated in the original 2-amino-3-benzoylthiophene SAR series [3]. The target compound's dual modification — bromine substitution at the benzoyl para position and 6-methyl on the tetrahydro ring — fundamentally alters both the electronic character of the benzoyl pharmacophore and the conformational landscape of the saturated ring, making A1 receptor allosteric modulation an unlikely primary pharmacology and redirecting the scaffold toward distinct target classes.

Adenosine receptor Allosteric modulation Target selectivity

Class-Level Evidence: Tetrahydrobenzothiophene Scaffold Demonstrates Submicromolar Kinase Inhibition Across Multiple Targets

The tetrahydrobenzothiophene scaffold class has demonstrated potent and selective kinase inhibition across multiple targets. A tetrahydrobenzothiophene-based MK2 inhibitor series achieved cellular potencies below 500 nM with kinase selectivity rationalized by X-ray co-crystal structures [1]. An optimized tetrahydrobenzothiophene derivative (compound 5b) inhibited EGFR2 tyrosine kinase with an IC50 of 0.68 µM, exhibiting 1.29-fold greater potency than gefitinib and a 2.04-fold enhancement of gefitinib's anti-growth effect against Mia PaCa-2 pancreatic cancer cells [2]. Additionally, a tetrahydrobenzothiophene compound (PknG Inhibitor, CAS 329221-38-7) demonstrated highly selective inhibition of mycobacterial protein kinase G (IC50 = 390 nM) with minimal activity against 25 human kinases including PKCα . These class-level data establish the tetrahydrobenzothiophene core as a privileged scaffold for kinase inhibitor development, and CAS 793678-82-7, with its unique 6-methyl-4-bromobenzoyl substitution, occupies an unexplored region of this SAR landscape.

Kinase inhibition Anticancer Anti-inflammatory

Purity Consistency and Multi-Vendor Availability Supports Reproducible Research Procurement

CAS 793678-82-7 is stocked at ≥95% purity by multiple independent suppliers including Fluorochem (UK, Product F645132), Enamine Ltd. (distributed via FUJIFILM Wako, Japan, Catalog EN300-11276), Santa Cruz Biotechnology (US, Catalog sc-341301), CymitQuimica (Spain, Ref. 10-F645132), and Leyan (China, Product 1293484) . This multi-vendor, multi-jurisdiction availability contrasts with the des-methyl bromo analog (CAS 247206-87-7), which is listed by fewer suppliers and with limited stock depth, and T62 (CAS 40312-34-3), which is primarily sourced through specialist bioactive compound vendors at higher cost reflective of its validated pharmacology . The broader supply base for the target compound reduces single-vendor dependency risk and supports competitive pricing for bulk procurement.

Quality control Reproducibility Chemical sourcing

Prioritized Research and Procurement Scenarios for 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS 793678-82-7)


Kinase Selectivity Panel Screening for Novel Chemotype Identification

Given the established submicromolar kinase inhibition activity of the tetrahydrobenzothiophene scaffold class (MK2 cellular IC50 < 500 nM; EGFR2 IC50 = 0.68 µM; PknG IC50 = 390 nM) [1], and the demonstrated sensitivity of kinase selectivity to benzoyl substitution patterns in benzothiophene MK2 inhibitor co-crystal structures [2], CAS 793678-82-7 represents a high-priority unexplored chemotype for broad kinase panel screening. Its 6-methyl-4-bromobenzoyl substitution pattern has not been evaluated in any published kinase profiling study, and its elevated LogP (5.84) may favor engagement of kinases with hydrophobic ATP-binding pockets. Procurement of this compound is warranted for laboratories seeking to identify novel kinase inhibitor starting points with a synthetically tractable bromine handle for subsequent hit-to-lead optimization via Pd-catalyzed cross-coupling.

Fragment-Based and Structure-Guided Drug Discovery Leveraging Bromine Anomalous Scattering

The bromine atom at the para position of the benzoyl ring provides a strong anomalous scattering signal (f'' ≈ 0.9 electrons at Cu Kα wavelength) suitable for experimental phasing in protein-ligand X-ray co-crystallography [1]. This capability is absent in the chloro analog T62 and the des-halo analog. For structural biology groups conducting fragment-based drug discovery or soaking experiments, CAS 793678-82-7 offers the dual advantage of a bromine anomalous scatterer for unambiguous binding mode determination and a scaffold with demonstrated class-level kinase engagement potential [2]. The compound should be prioritized over its des-methyl bromo analog (CAS 247206-87-7) when the 6-methyl substituent is required to probe a specific hydrophobic sub-pocket identified in the target structure.

Diversifiable Building Block for Parallel SAR Library Synthesis

The 4-bromophenyl moiety enables Suzuki-Miyaura cross-coupling with commercially available arylboronic acids, allowing rapid parallel synthesis of substituted benzoyl analogs for SAR exploration [1]. This synthetic advantage, combined with multi-vendor availability at ≥95% purity from suppliers in the UK, EU, US, Japan, and China [2], makes CAS 793678-82-7 a practical choice for medicinal chemistry laboratories building focused libraries around the tetrahydrobenzothiophene core. The compound's LogP of 5.84 also places it in a physicochemical range where even modest reductions in lipophilicity through analog synthesis (e.g., replacing bromine with more polar substituents) can generate compounds with improved drug-like properties while maintaining the core scaffold.

Negative Control or Orthogonal Chemotype for Adenosine A1 Receptor Studies

The chloro des-methyl analog T62 is a well-characterized allosteric modulator of the adenosine A1 receptor with validated in vivo efficacy (ED50 = 3.7 μg intrathecal) [1]. The dual structural modifications in CAS 793678-82-7 (bromine replacing chlorine; 6-methyl addition) are predicted, based on the T62 SAR series, to abrogate A1 receptor allosteric modulation activity [2]. This makes the target compound a valuable orthogonal chemotype or negative control for adenosine receptor pharmacology studies, particularly when investigators need to confirm that observed phenotypic effects are scaffold-specific rather than general tetrahydrobenzothiophene class effects. Procurement is recommended for pharmacology laboratories requiring a structurally matched but pharmacologically distinct comparator to T62.

Quote Request

Request a Quote for 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.